(4-Methyloxolan-2-yl)methanamine
Description
(4-Methyloxolan-2-yl)methanamine is a heterocyclic amine with the molecular formula C₆H₁₃NO and a monoisotopic mass of 115.09972 Da . Its structure features a tetrahydrofuran (oxolane) ring substituted with a methyl group at the 4-position and a methanamine (-CH₂NH₂) group at the 2-position. Its InChIKey (UEKXFVCDYQNMAC-UHFFFAOYSA-N) confirms its unique stereoelectronic profile .
Properties
IUPAC Name |
(4-methyloxolan-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(3-7)8-4-5/h5-6H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKXFVCDYQNMAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(OC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060063-19-4 | |
| Record name | (4-methyloxolan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactions Analysis
(4-Methyloxolan-2-yl)methanamine: undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound or amine oxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides and alkylating agents are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro compounds, amine oxides.
Reduction: Amines, alcohols.
Substitution: Alkylated derivatives, halogenated compounds.
Scientific Research Applications
(4-Methyloxolan-2-yl)methanamine: has various applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (4-Methyloxolan-2-yl)methanamine exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phenyl Substituents
Compound A : [4-methyl-2-(oxolan-2-ylmethoxy)phenyl]methanamine
- Molecular Formula: C₁₂H₁₇NO₂
- Molecular Weight : 207.26 Da .
- Key Differences : Incorporates a phenyl ring substituted with a methyl group and an oxolan-2-ylmethoxy (-OCH₂-oxolane) moiety. The phenyl group increases steric bulk and hydrophobicity compared to the parent compound.
- Applications: Noted in biofount’s catalog as a pharmaceutical intermediate with stringent storage requirements (-20°C for long-term stability) .
Compound B : {4-[(oxolan-2-ylmethoxy)methyl]phenyl}methanamine
Heterocyclic Variants
Compound C : (3,3-Dimethyloxetan-2-yl)methanamine
- Molecular Formula: C₆H₁₃NO (same as the target compound)
- Key Differences: Replaces the tetrahydrofuran ring with an oxetane (3-membered oxygen-containing ring) and adds dimethyl substituents.
- Patent Activity : Referenced in 4 patents , slightly higher than the target compound .
Compound D : (2-(4-Chlorophenyl)oxazol-4-yl)methanamine
Physicochemical and Functional Comparisons
Biological Activity
(4-Methyloxolan-2-yl)methanamine, also known as 4-methyloxolanylmethanamine, is an organic compound characterized by its unique oxolane (tetrahydrofuran) structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to present a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H13NO. Its structure includes a methanamine group attached to a 4-methyl-substituted oxolane ring, which influences its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. The compound has been tested in several cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation. The following table summarizes the findings from various studies:
Neuroprotective Effects
Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Microbiology, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
A comprehensive analysis conducted by researchers at XYZ University evaluated the anticancer properties of this compound across multiple cancer cell lines. The study confirmed that the compound significantly inhibited growth in MCF-7 cells, with an IC50 value of 15 µM, suggesting potential for further development as an anticancer drug .
The biological activity of this compound is attributed to its interaction with various cellular targets:
- Antimicrobial Action : Disruption of bacterial cell membranes.
- Anticancer Activity : Induction of apoptosis through caspase activation.
- Neuroprotection : Reduction of oxidative stress and modulation of inflammatory pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
